molecular formula C9H15NO2 B1415591 4-(Cyclopentylmethyl)-1,3-oxazolidin-2-one CAS No. 1935104-82-7

4-(Cyclopentylmethyl)-1,3-oxazolidin-2-one

Cat. No. B1415591
M. Wt: 169.22 g/mol
InChI Key: ODTPEPYEBJXBLA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of CPME involves the cyclization of a precursor compound, typically through a reaction between a cyclopentylmethyl amine and a carbonyl compound (such as an aldehyde or ketone). The cyclization forms the oxazolidinone ring, resulting in CPME. Various synthetic routes exist, and researchers have explored both traditional and green chemistry approaches .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Applications : The 1,3-oxazolidin-2-one nucleus, to which 4-(Cyclopentylmethyl)-1,3-oxazolidin-2-one belongs, is a popular framework in synthetic organic chemistry. It has been used extensively for constructing the five-member ring structure, often with a focus on the mechanistic and stereochemical outcomes of these syntheses (Zappia et al., 2007).
  • Eco-Friendly CO2 Fixation : One study demonstrated a facile and mild process for the chemical fixation of CO2 into 4-Methylene-1,3-oxazolidin-2-ones under solvent-free conditions, highlighting an eco-friendly approach to utilizing CO2 (Jingxiu Xu et al., 2011).

Applications in Medicinal Chemistry and Drug Design

  • Anticancer Potential : A recent study evaluated the antiproliferative activity of some 5-(carbamoylmethylene)-oxazolidin-2-ones on cancer cell lines, finding significant cytotoxicity and potential for use in cancer therapy (Armentano et al., 2020).
  • Biological Activity Evaluation : Another study designed and evaluated the biological activities of 1,3-oxazolidinone derivatives bearing amide, sulfonamide, and thiourea moieties, with some showing promising antimicrobial activities (Karaman et al., 2018).

Advances in Organic Chemistry

  • Cycloaddition Reactions : Research has been conducted on [3 + 2] cycloaddition reactions involving in situ formed azaoxyallyl cations with aldehydes, an approach to form oxazolidin-4-ones, demonstrating the versatility of this compound in organic synthesis (Kaifan Zhang et al., 2016).
  • Gold-Catalyzed Intermolecular Cycloadditions : Another study explored the use of 3-(Propa-1,2-dien-1-yl)oxazolidin-2-one in gold-catalyzed [2+2] cycloadditions to alkenes, which is relevant for the synthesis of highly substituted cyclobutane derivatives (Faustino et al., 2012).

Future Directions

  • Green Solvents : CPME’s eco-friendly nature positions it as a potential replacement for conventional solvents .

properties

IUPAC Name

4-(cyclopentylmethyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-9-10-8(6-12-9)5-7-3-1-2-4-7/h7-8H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTPEPYEBJXBLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC2COC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclopentylmethyl)-1,3-oxazolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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